molecular formula C4H10N2O B188460 Isobutyric acid hydrazide CAS No. 3619-17-8

Isobutyric acid hydrazide

Cat. No.: B188460
CAS No.: 3619-17-8
M. Wt: 102.14 g/mol
InChI Key: PLNNJQXIITYYTN-UHFFFAOYSA-N
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Description

Isobutyric acid hydrazide is an organic compound with the molecular formula C4H10N2O. It is a derivative of isobutyric acid, where the carboxylic acid group is replaced by a hydrazide group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Mechanism of Action

Target of Action

Isobutyric acid hydrazide primarily targets the 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase . This enzyme is found in Pseudomonas fluorescens , a common bacterium that plays a significant role in the decomposition of organic matter.

Biochemical Pathways

This compound is involved in the biosynthesis of straight-chain aliphatic carboxylic acids . It’s synthesized from glucose through central metabolism to produce pyruvate and then isobutyraldehyde, which is converted to isobutyric acid . This pathway is used by engineered E. coli to produce isobutyric acid .

Pharmacokinetics

It’s known that the compound is a small molecule , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

It’s known that the compound can act as an inhibitor . This suggests that it may interfere with the normal function of its target enzyme, potentially leading to changes in cellular processes.

Biochemical Analysis

Biochemical Properties

It is known that isobutyric acid, a related compound, plays a role in glucose metabolism . It is plausible that Isobutyric acid hydrazide may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.

Cellular Effects

Research has shown that isobutyric acid, a related compound, can suppress cancer cell numbers by approximately 75% in humans and mice

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyric acid hydrazide can be synthesized through the reaction of isobutyric acid or its esters with hydrazine hydrate. One common method involves the esterification of isobutyric acid with methanol to form methyl isobutyrate, which is then reacted with hydrazine hydrate under hydrazinolysis conditions to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of catalysts to enhance the reaction efficiency. The process includes the esterification of isobutyric acid followed by hydrazinolysis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isobutyric acid hydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Scientific Research Applications

Isobutyric acid hydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Isobutyric acid hydrazide can be compared with other similar compounds such as:

  • Propanoic acid hydrazide
  • Formic hydrazide
  • Acethydrazide
  • Benzhydrazide

Uniqueness: this compound is unique due to its branched structure, which imparts distinct chemical properties and reactivity compared to its linear counterparts. This structural difference can influence its behavior in chemical reactions and its applications in various fields .

Properties

IUPAC Name

2-methylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3(2)4(7)6-5/h3H,5H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNNJQXIITYYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189755
Record name Isobutyric acid, hydrazide
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Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3619-17-8
Record name Propanoic acid, 2-methyl-, hydrazide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyric acid, hydrazide
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Record name 3619-17-8
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Record name Isobutyric acid, hydrazide
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Record name 2-methylpropanehydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the reaction mechanism of isobutyric acid hydrazide with Vanadium(V) in acidic conditions?

A1: Research suggests that the oxidation of this compound by Vanadium(V) in acidic conditions, specifically a mixture of perchloric acid and sodium perchlorate, follows a multi-step mechanism. Initially, a complex forms between the this compound and the Vanadium(V) ions. [] This complex then undergoes decomposition in subsequent steps, ultimately yielding the corresponding carboxylic acid. The presence of free radicals during the reaction is suggested by the observed effect of acrylonitrile. []

Q2: How does temperature affect the reaction rate of this compound oxidation by Vanadium(V)?

A2: The research paper explored the reaction kinetics at various temperatures ranging from 30°C to 50°C. [] The study found that increasing the temperature led to an increase in the reaction rate, indicating that the oxidation of this compound by Vanadium(V) is temperature-dependent. This temperature dependence allowed for the determination of thermodynamic parameters such as activation energy, enthalpy, and entropy, providing further insights into the reaction mechanism. []

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